molecular formula C22H20N2O2 B10768716 3-Benzyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

3-Benzyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B10768716
M. Wt: 344.4 g/mol
InChI Key: QJNJXXQOYUYPMO-UHFFFAOYSA-N
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Description

ML109 Analog is a potent and full agonist of the thyroid stimulating hormone receptor (TSHR). It is a small-molecule compound that has been identified as a selective and orally available agonist for TSHR. This compound has significant implications in the study of thyroidal and extrathyroidal tissues, making it a valuable pharmacological tool for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML109 Analog involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of chemical reactions involving the formation of an aminal functional group, which is subject to hydrolysis and other degradation mechanisms .

Industrial Production Methods

Industrial production methods for ML109 Analog are not widely disclosed due to proprietary reasons. The compound is usually produced in specialized laboratories under controlled conditions to ensure high purity and consistency. The storage conditions for the compound include keeping it in powder form at -20°C for up to three years or in solvent at -80°C for up to two years .

Chemical Reactions Analysis

Types of Reactions

ML109 Analog undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of ML109 Analog include the breakdown products of the aminal functional group. These products are typically less active or inactive compared to the parent compound .

Scientific Research Applications

ML109 Analog has a wide range of scientific research applications, including:

Mechanism of Action

ML109 Analog exerts its effects by acting as a full agonist of the thyroid stimulating hormone receptor. It binds to the receptor and activates it, leading to the synthesis of thyroid hormones. The activation of thyroid stimulating hormone receptor involves the interaction of the extracellular domain with the transmembrane domain, mediated by a conserved ten-residue fragment from the hinge C-terminal loop .

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

3-benzyl-2-(3-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H20N2O2/c1-26-18-11-7-10-17(14-18)21-23-20-13-6-5-12-19(20)22(25)24(21)15-16-8-3-2-4-9-16/h2-14,21,23H,15H2,1H3

InChI Key

QJNJXXQOYUYPMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4

solubility

17.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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